Cas no 102579-71-5 ((-)-(1S,4R)-4-AMINOCYCLOPENT-2-ENECARBOXYLIC ACID)
(-)-(1S,4R)-4-AMINOCYCLOPENT-2-ENECARBOXYLIC ACID Chemical and Physical Properties
Names and Identifiers
-
- (-)-(1S,4R)-4-AMINOCYCLOPENT-2-ENECARBOXYLIC ACID
- (1S,4R)-4-AMINOCYCLOPENT-2-ENECARBOXYLIC ACID
- 2-Cyclopentene-1-carboxylicacid, 4-amino-, (1R,4R)-rel-
- TRANS-4-AMINOCYCLOPENT-2-ENECARBOXYLIC ACID
- (-)-(1 S,4R)-4-amino-2-cyclopentene-1-carboxylic acid
- (1S,4R)-(-)-4-Aminocyclopent-2-en-1-carboxylic acid
- (1S,4R)-4-amino-cyclopent-2-ene carboxylic acid
- 2-Cyclopentene-1-carboxylicacid,4-amino-,(1R,4R)-rel-(9CI)
- cis-4-Amino-2-cyclopentene-1-carboxylic acid
- (-)-(1S,4R)-GAMMA-HOMOCYCLOLEU-2-ENE
- Trans-4-aMino-2-Cyclopentene-1-carboxylic acid
- 102579-72-6
- SCHEMBL992019
- (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid
- 2-Cyclopentene-1-carboxylicacid,4-amino-,(1R-trans)-(9CI)
- (1R,4R)-4-Amino-2-cyclopentene-1-carboxylic acid
- CS-0439948
- (1R,4R)-4-Aminocyclopent-2-enecarboxylicacid
- 102679-78-7
- 102579-71-5
- AKOS006326702
- (1R,4R)-4-Aminocyclopent-2-enecarboxylic acid
- trans-(1R, 4R)-4-amino-2-cyclopentene-1-carboxylic acid
- 1R,4r)-4-aminocyclopent-2-enecarboxylic acid
- 2-Cyclopentene-1-carboxylic acid, 4-amino-, (1R,4R)-rel-
-
- MDL: MFCD23701587
- Inchi: 1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5-/m0/s1
- InChI Key: VTCHZFWYUPZZKL-WHFBIAKZSA-N
- SMILES: OC([C@H]1C=C[C@@H](C1)N)=O
Computed Properties
- Exact Mass: 127.06300
- Monoisotopic Mass: 127.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.7
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.32000
- LogP: 0.67470
(-)-(1S,4R)-4-AMINOCYCLOPENT-2-ENECARBOXYLIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM129603-1g |
trans-4-Aminocyclopent-2-enecarboxylic acid |
102579-71-5 | 95% | 1g |
$297 | 2021-06-09 | |
| Chemenu | CM129603-1g |
trans-4-Aminocyclopent-2-enecarboxylic acid |
102579-71-5 | 95% | 1g |
$297 | 2023-11-26 | |
| eNovation Chemicals LLC | Y1195022-1g |
trans-4-Amino-2-cyclopentenecarboxylic Acid |
102579-71-5 | 95% | 1g |
$990 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1195022-1g |
trans-4-Amino-2-cyclopentenecarboxylic Acid |
102579-71-5 | 95% | 1g |
$990 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1195022-1g |
trans-4-Amino-2-cyclopentenecarboxylic Acid |
102579-71-5 | 95% | 1g |
$990 | 2025-02-26 |
(-)-(1S,4R)-4-AMINOCYCLOPENT-2-ENECARBOXYLIC ACID Related Literature
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on (-)-(1S,4R)-4-AMINOCYCLOPENT-2-ENECARBOXYLIC ACID
Introduction to (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid (CAS No. 102579-71-5)
(-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid (CAS No. 102579-71-5) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound is a member of the aminocyclopentene carboxylic acid family, characterized by its five-membered ring structure with an amino group and a carboxylic acid moiety. The chiral centers at the 1S and 4R positions contribute to its enantiomeric specificity, which is crucial for its biological interactions.
The synthesis of (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid has been extensively studied, with various methods reported in the literature. One of the most common approaches involves the asymmetric synthesis of the cyclopentene ring followed by functional group transformations to introduce the amino and carboxylic acid functionalities. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and yield of this process, making it more feasible for large-scale production.
In terms of its biological applications, (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid has shown promising results in several areas. One of the key areas of interest is its potential as a modulator of neurotransmitter systems. Studies have demonstrated that this compound can interact with specific receptors in the central nervous system (CNS), potentially affecting neurotransmitter release and receptor activation. This property makes it a valuable candidate for the development of new therapeutic agents for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Additionally, (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid has been investigated for its anti-inflammatory properties. In vitro and in vivo studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests that it could be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid have also been studied to evaluate its suitability as a drug candidate. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a successful therapeutic agent. Furthermore, its low toxicity profile in preclinical studies has further enhanced its potential for clinical development.
In clinical trials, (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid has shown promising results in early-phase studies. Phase I trials have demonstrated its safety and tolerability at various dose levels, with no significant adverse effects reported. Phase II trials are currently underway to evaluate its efficacy in specific therapeutic indications such as neurodegenerative diseases and inflammatory conditions.
The future prospects for (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid are promising. Ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity for target receptors. Additionally, efforts are being made to develop novel delivery systems to improve its bioavailability and reduce potential side effects.
In conclusion, (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid (CAS No. 102579-71-5) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for the development of new therapeutic agents for various diseases. Continued research and development will likely lead to further advancements in understanding its mechanisms of action and optimizing its therapeutic applications.
102579-71-5 ((-)-(1S,4R)-4-AMINOCYCLOPENT-2-ENECARBOXYLIC ACID) Related Products
- 344326-33-6(2-cyclopentene-1-carboxylicacid,4-amino-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)